Diethylethoxymethyleneoxalacetate
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Overview
Description
Diethylethoxymethyleneoxalacetate is an organic compound with the molecular formula C11H16O6. It is known for its unique structure, which includes an ethoxymethylene group attached to an oxalacetate moiety. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylethoxymethyleneoxalacetate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl oxalate with ethyl formate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Diethylethoxymethyleneoxalacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxalate derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The ethoxymethylene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various oxalate and alcohol derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
Diethylethoxymethyleneoxalacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of diethylethoxymethyleneoxalacetate involves its interaction with various molecular targets. The ethoxymethylene group can participate in nucleophilic addition reactions, while the oxalacetate moiety can undergo decarboxylation and other transformations. These interactions are crucial for its reactivity and applications in different fields .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (ethoxymethylene)malonate
- Ethyl ethoxymethyleneoxaloacetate
- Diethyl ethoxymethylenoxalacetate
Uniqueness
Diethylethoxymethyleneoxalacetate is unique due to its specific structure, which allows for diverse chemical reactivity and applications. Its combination of ethoxymethylene and oxalacetate groups provides distinct properties compared to similar compounds .
Properties
CAS No. |
55130-49-9 |
---|---|
Molecular Formula |
C11H16O6 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
diethyl (2Z)-2-(ethoxymethylidene)-3-oxobutanedioate |
InChI |
InChI=1S/C11H16O6/c1-4-15-7-8(10(13)16-5-2)9(12)11(14)17-6-3/h7H,4-6H2,1-3H3/b8-7- |
InChI Key |
UZVPVDDPMTWWED-FPLPWBNLSA-N |
Isomeric SMILES |
CCO/C=C(/C(=O)C(=O)OCC)\C(=O)OCC |
Canonical SMILES |
CCOC=C(C(=O)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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